Bruceoside E Bruceoside E Bruceoside-E is a natural product found in Brucea javanica with data available.
Brand Name: Vulcanchem
CAS No.: 167782-23-2
VCID: VC1595431
InChI: InChI=1S/C31H42O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h7,10-12,14-15,18-25,27,32,35-39H,5-6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1
SMILES: CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O
Molecular Formula: C31H42O16
Molecular Weight: 670.7 g/mol

Bruceoside E

CAS No.: 167782-23-2

Cat. No.: VC1595431

Molecular Formula: C31H42O16

Molecular Weight: 670.7 g/mol

* For research use only. Not for human or veterinary use.

Bruceoside E - 167782-23-2

Specification

CAS No. 167782-23-2
Molecular Formula C31H42O16
Molecular Weight 670.7 g/mol
IUPAC Name (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid
Standard InChI InChI=1S/C31H42O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h7,10-12,14-15,18-25,27,32,35-39H,5-6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1
Standard InChI Key QBIRRDDMFSFVGM-RJXHQGEXSA-N
Isomeric SMILES C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O
SMILES CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O
Canonical SMILES CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Bruceoside E is a quassinoid glucoside with precise stereochemical configuration. It is characterized by a complex molecular structure with multiple chiral centers. The compound has been registered in chemical databases with the following properties:

PropertyValue
PubChem CID460524
CAS Number167782-23-2
Molecular Weight670.7 g/mol
Creation Date in Database2005-08-01
Modification Date in Database2025-03-01

The compound's systematic IUPAC name is (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid, reflecting its complex stereochemistry and functional group diversity .

Structural Features

Bruceoside E possesses a characteristic quassinoid skeleton with a glucoside moiety. The stereochemistry of this compound has been confirmed through various analytical methods. Structurally, it shares similarities with other bruceosides but contains distinctive functionalities that contribute to its specific biological activities. The compound features multiple hydroxyl groups, a carboxylic acid function, and a glycosidic linkage to a glucose moiety, which significantly influences its physicochemical properties and biological interactions .

Source and Isolation

Botanical Source

Bruceoside E is exclusively isolated from Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family. This plant species has been traditionally used in various Asian countries for medicinal purposes, particularly for treating dysentery, malaria, and cancer. The presence of quassinoid compounds, including Bruceoside E, contributes significantly to the plant's reported therapeutic properties .

Isolation and Characterization Methods

The isolation of Bruceoside E, along with related compounds Bruceosides D and F, represents an important advancement in natural product chemistry. These compounds were isolated through bioassay-guided fractionation methodologies. The structure elucidation process involved comprehensive spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Chemical transformation to known compounds was also utilized to confirm structural assignments .

The full characterization of Bruceoside E required sophisticated analytical techniques to determine its absolute stereochemistry and precise structural configuration. This comprehensive analytical approach has enabled researchers to definitively establish the compound's chemical identity .

Biological Activities

Anticancer Properties

Bruceoside E demonstrates significant cytotoxic activity against multiple cancer cell lines. Research has shown that this compound, along with Bruceosides D and F, exhibits selective toxicity toward various cancer types, including:

  • Leukemia

  • Non-small cell lung cancer

  • Colon cancer

  • Central nervous system (CNS) cancer

  • Melanoma

  • Ovarian cancer

The potency of Bruceoside E's anticancer activity is reflected in its log GI50 values (concentration required for 50% growth inhibition), which range from -4.14 to -5.72 across different cancer cell lines. This indicates that the compound is effective at micromolar to submicromolar concentrations .

Comparative Analysis with Related Compounds

Relationship to Other Quassinoids

Bruceoside E belongs to a larger family of quassinoid compounds found in Brucea species. These compounds share a common structural framework but differ in their specific substitution patterns and presence of glycosidic moieties. The bruceosides (including D, E, and F) represent an important subclass characterized by their glycosylation pattern .

The relationship between Bruceoside E and other quassinoids from Brucea javanica provides valuable insights into the phytochemical diversity of this medicinal plant. Compounds such as brusatol, bruceantin, and the bruceins exhibit structural similarities but demonstrate distinctive biological activities .

Research Significance and Future Perspectives

Challenges in Research and Development

Despite the promising biological activity of Bruceoside E, several challenges need to be addressed before its therapeutic potential can be fully realized. These include issues related to supply (isolation from natural sources is often low-yielding), potential toxicity concerns, and pharmacokinetic considerations. The complex stereochemistry of the molecule also presents significant challenges for total synthesis approaches .

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